molecular formula C14H20N2OS B5696487 N-cyclopentyl-N'-(2-methoxybenzyl)thiourea

N-cyclopentyl-N'-(2-methoxybenzyl)thiourea

Cat. No.: B5696487
M. Wt: 264.39 g/mol
InChI Key: UMWQYIYXUSTEOA-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(2-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(2-methoxybenzyl)thiourea typically involves the reaction of cyclopentylamine with 2-methoxybenzyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

While specific industrial production methods for N-cyclopentyl-N’-(2-methoxybenzyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(2-methoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiourea derivatives.

    Substitution: Various substituted thiourea derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-N’-(2-methoxybenzyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(2-methoxybenzyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction may involve the formation of covalent bonds or non-covalent interactions, leading to changes in the biological activity of the target molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N’-(2-methoxyphenyl)thiourea
  • N-cyclopentyl-N’-(2-methoxyethyl)thiourea
  • N-cyclopentyl-N’-(2-methoxypropyl)thiourea

Uniqueness

N-cyclopentyl-N’-(2-methoxybenzyl)thiourea is unique due to the presence of both the cyclopentyl and methoxybenzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclopentyl-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-17-13-9-5-2-6-11(13)10-15-14(18)16-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWQYIYXUSTEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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